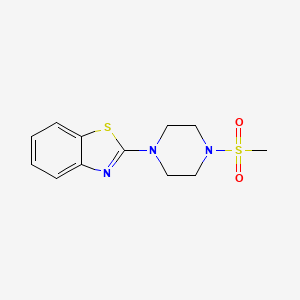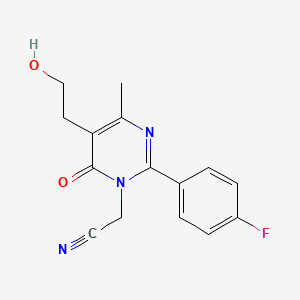![molecular formula C10H9ClF5NO4S B2997721 Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate CAS No. 1379812-00-6](/img/structure/B2997721.png)
Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate is a synthetic organic compound known for its intricate molecular structure and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate typically involves the chlorination of an ethyl ester intermediate, followed by nitration and subsequent substitution with a pentafluoro-lambda6-sulfanyl group. The exact conditions vary depending on the desired enantiomeric purity and scale of production.
Industrial Production Methods
Industrial-scale production may leverage continuous flow reactors to optimize reaction conditions and yield. This method ensures precise control over temperature, pressure, and reagent addition, leading to higher efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitro and chloro groups.
Reduction: : Reduction can target the nitro group, converting it into an amine.
Substitution: : The chloro group can be substituted with various nucleophiles, providing a pathway for further functionalization.
Common Reagents and Conditions
Oxidation: : Peracids or hypochlorites under controlled conditions.
Reduction: : Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: : Sodium ethoxide in ethanol or aqueous sodium hydroxide.
Major Products
Oxidation: : Nitro group transformation to nitrate derivatives.
Reduction: : Amino derivatives from nitro reduction.
Substitution: : Ethoxy derivatives or other substituted analogs depending on the nucleophile.
Applications De Recherche Scientifique
Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate finds applications in:
Chemistry: : As a reagent for complex organic synthesis.
Biology: : In the study of enzyme inhibition and receptor binding.
Medicine: : Potential as an intermediate in the synthesis of pharmacologically active compounds.
Industry: : Use in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The compound interacts with various biological molecules through its electrophilic centers. The nitro group and pentafluoro-lambda6-sulfanyl moiety provide sites for hydrogen bonding and electrostatic interactions. These interactions affect molecular pathways such as enzyme activity modulation and receptor-ligand binding.
Comparaison Avec Des Composés Similaires
Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate stands out due to its unique combination of functional groups.
Similar Compounds
Ethyl 2-chloro-2-nitroacetate: : Lacks the pentafluoro-lambda6-sulfanyl group.
Ethyl (2R)-2-chloro-2-[2-nitro-4-fluorophenyl]acetate: : Substitution with a fluorine atom instead of pentafluoro-lambda6-sulfanyl.
This structural distinction imparts distinct reactivity and application potentials, making it a unique tool for synthetic chemists and researchers across various disciplines.
Propriétés
IUPAC Name |
ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF5NO4S/c1-2-21-10(18)9(11)7-4-3-6(5-8(7)17(19)20)22(12,13,14,15)16/h3-5,9H,2H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMCYFBZIKSSL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2997645.png)


![4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2997649.png)


![(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2997653.png)

![6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B2997656.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2997659.png)
![1-[9-(2-hydroxyethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B2997661.png)
